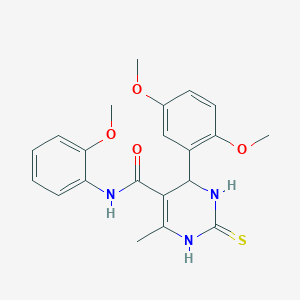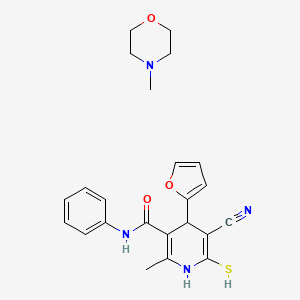![molecular formula C22H31N5O B4910280 [1-(Cyclohexylmethyl)triazol-4-yl]-[2-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B4910280.png)
[1-(Cyclohexylmethyl)triazol-4-yl]-[2-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Cyclohexylmethyl)triazol-4-yl]-[2-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone: is a complex organic compound that features a triazole ring, a piperazine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyclohexylmethyl)triazol-4-yl]-[2-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Formation of the Piperazine Ring: This step involves the reaction of a suitable diamine with a dihalide.
Coupling Reactions: The triazole and piperazine intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at various sites, including the triazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
[1-(Cyclohexylmethyl)triazol-4-yl]-[2-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [2-Methyl-4-(4-methylphenyl)piperazin-1-yl]methanone
- [1-(Cyclohexylmethyl)triazol-4-yl]methanone
- [4-(4-Methylphenyl)piperazin-1-yl]methanone
Uniqueness
What sets [1-(Cyclohexylmethyl)triazol-4-yl]-[2-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Properties
IUPAC Name |
[1-(cyclohexylmethyl)triazol-4-yl]-[2-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-17-8-10-20(11-9-17)25-12-13-27(18(2)14-25)22(28)21-16-26(24-23-21)15-19-6-4-3-5-7-19/h8-11,16,18-19H,3-7,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZZTLQFWXYRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CN(N=N2)CC3CCCCC3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
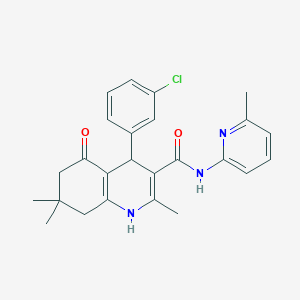
![2-cyclopropyl-N-[(5-methyl-2-furyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4910224.png)

![2-[4-(1H-indol-2-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4910236.png)
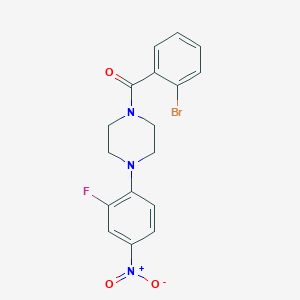
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4910241.png)

![4-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde](/img/structure/B4910264.png)
![9-[2-(2-Methoxy-4-methylphenoxy)ethyl]carbazole](/img/structure/B4910275.png)
![3,3'-(1,4-piperazinediyl)bis[1-(2-fluorophenyl)-2,5-pyrrolidinedione]](/img/structure/B4910286.png)
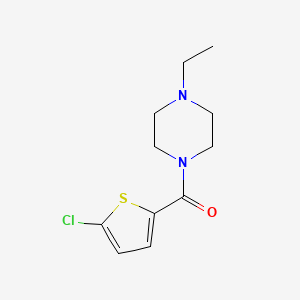
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4910300.png)
